molecular formula C4H9ClO2S2 B2652114 3-(Methylthio)propane-1-sulfonyl chloride CAS No. 1050514-23-2

3-(Methylthio)propane-1-sulfonyl chloride

Cat. No. B2652114
Key on ui cas rn: 1050514-23-2
M. Wt: 188.68
InChI Key: IXRHAYAJTSBQJY-UHFFFAOYSA-N
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Patent
US08614215B2

Procedure details

To a stirred suspension of sodium 3-(methylthio)propane-1-sulfonate (20 g) in dry DCM (200 mL), is added dropwise oxalyl chloride (80 mL) at 0° C. After stirring at room temperature for 3 h, the reaction mixture is concentrated under reduced pressure and ice (100 g) is added. The product is extracted with DCM (2×200 mL) and the organic phase is washed with brine then dried over Na2SO4. The solvent is removed under reduced pressure to afford 12 g of 3-(Methylthio)propane-1-sulfonyl chloride as colorless liquid. A solution of 3-(methylthio)propane-1-sulfonyl chloride (12 g) in dry THF (100 mL) is added dropwise to a solution of ammonia in dry THF (250 mL) at −78° C. After stirring at room temperature for 3 h, the reaction mixture is concentrated under reduced pressure. The residue is purified by chromatography using silica gel (60-120 mesh) and CHCl3/MeOH as eluent to afford 9 g (84%) of the title compound as pale a yellow solid. 1H NMR (DMSO-d6, 400 MHz) δ 6.80 (br s, 2H), 3.02-3.06 (m, 2H), 2.55-2.59 (m, 2H), 2.03 (s, 3H), 1.89-1.92 (m, 2H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH2:3][CH2:4][CH2:5][S:6](Cl)(=[O:8])=[O:7].[NH3:10]>C1COCC1>[CH3:1][S:2][CH2:3][CH2:4][CH2:5][S:6]([NH2:10])(=[O:8])=[O:7]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
CSCCCS(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CSCCCS(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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